amine hydrobromide; 95% CAS No. 1609407-00-2](/img/structure/B6351887.png)
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-00-2 . It has a molecular weight of 371.66 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN2O2.BrH/c16-14-5-1-12 (2-6-14)9-10-17-11-13-3-7-15 (8-4-13)18 (19)20;/h1-8,17H,9-11H2;1H . This code provides a detailed representation of the molecule’s structure, including the positions of the chlorine, nitrogen, oxygen, and bromine atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.66 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Compounds with specific functionalities, such as the chlorophenyl and nitrobenzyl groups, are often explored in chemical synthesis for the development of pharmaceuticals. Their structural motifs can be integral to the pharmacophore, influencing the biological activity of the compound. For instance, nitrobenzyl groups are frequently used as photolabile protecting groups in the synthesis of complex molecules, allowing for site-specific release of active agents under light exposure (Amit, Zehavi, & Patchornik, 1974). Similarly, chlorophenyl derivatives have been investigated for their roles in various biological activities, including their potential as anticarcinogens (Dashwood, 1997).
Environmental Studies
Chlorophenyl and nitrobenzyl derivatives are also of interest in environmental studies, especially concerning their fate, behavior, and potential toxicity in aquatic environments. Such compounds may enter water systems through various routes, including industrial waste and pharmaceutical runoff. Studies on similar compounds, such as chlorophenols and their environmental impact, provide insight into how these chemical groups might behave in natural settings and their potential effects on ecosystems (Krijgsheld & Gen, 1986).
Potential Research and Applications
Given the structural complexity and specificity of 2-(4-Chlorophenyl)ethylamine hydrobromide, research could focus on its synthesis, characterization, and potential as a building block in medicinal chemistry. Its unique structure may lend itself to the study of novel drug delivery mechanisms, where the photolabile nitrobenzyl group could be utilized for controlled release, or it could serve as a precursor in the synthesis of new compounds with significant biological activity.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOUCFAGTNLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

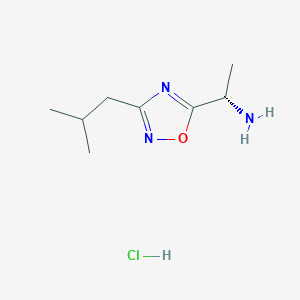
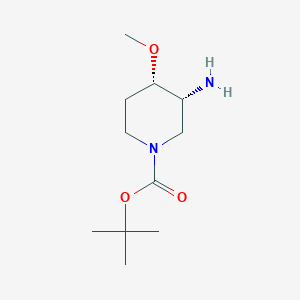
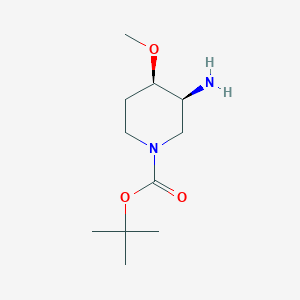
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
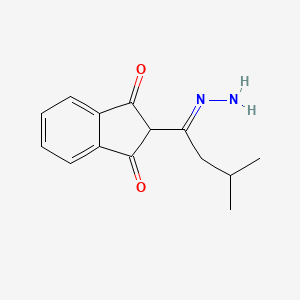
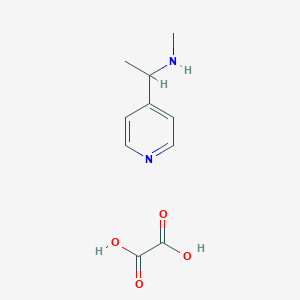




![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)